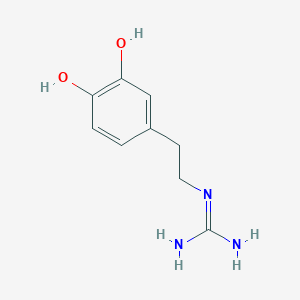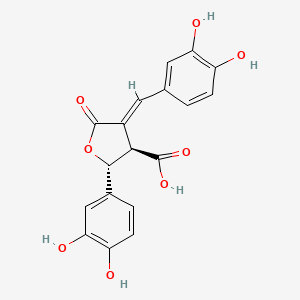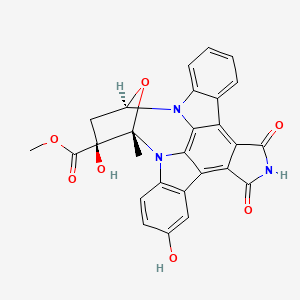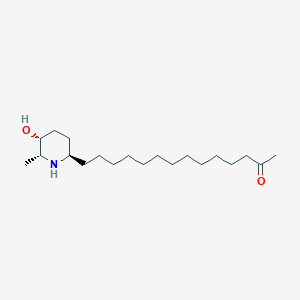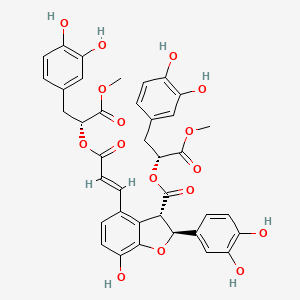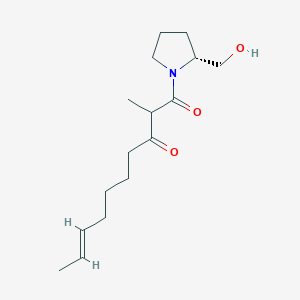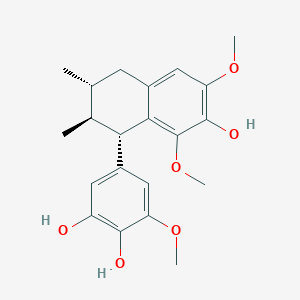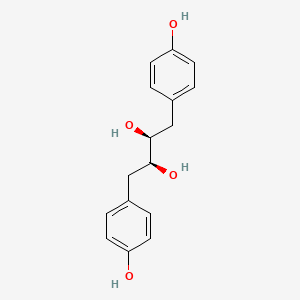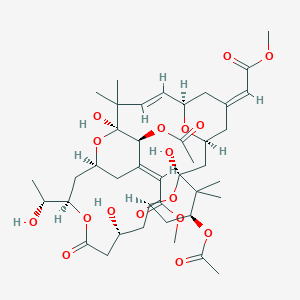
Bryostatin 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bryostatin 7 is a natural product found in Bugula neritina with data available.
Aplicaciones Científicas De Investigación
Bryostatin Analogues and HIV Eradication
Bryostatin analogues, including Bryostatin 7, have shown promising potential in the eradication of HIV/AIDS. Designed bryostatin analogues are effective in inducing latent HIV activation in vitro, showing potencies similar to or even better than bryostatin itself. These analogues have been found to be up to 1000-fold more potent than prostratin, a current clinical candidate for latent virus induction, suggesting their potential superiority in HIV/AIDS treatment (DeChristopher et al., 2012).
Activation of Human Polymorphonuclear Leukocytes
Bryostatin, including this compound, demonstrates the ability to activate human polymorphonuclear leukocytes (PMNs). It stimulates the release of specific granules and superoxide, although at a slower rate compared to phorbol 12-myristate 13-acetate (PMA). Bryostatin's ability to bind to the PMA receptor suggests a potential mechanism for activating PMNs (Berkow & Kraft, 1985).
Protein Kinase C (PKC) Ligand Activity
This compound is identified as a potent PKC ligand with a high binding affinity. It closely resembles bryostatin 1 in terms of biological potency and has been the subject of intense investigations due to its diverse biological activities, including therapy for cancer, Alzheimer's disease, and HIV. The synthesis and biological characterizations of this compound provide insights into its efficacy as a therapeutic agent (Kedei et al., 2013).
Antineoplastic Activity and Hematopoietic Stimulation
Bryostatins, including this compound, are recognized for their significant antineoplastic activity against various cancer types. They function as potent agonists of protein kinase C, contributing to their anticancer efficacy. Additionally, they have been shown to sensitize resistant cells to chemotherapy agents and stimulate the growth of new neural connections, enhancing long-term memory (Kollar et al., 2014).
Potential in Anticancer Drug Design
The role of bryostatins in anticancer drug design is notable, with their potential rooted in modulating protein kinase C. Bryostatin's potent anticancer activity, particularly bryostatin 1 and by extension this compound, is based on this modulation. These compounds have also demonstrated immune-stimulating properties, increasing the production of interleukin-2 and interferon, showing promise in various experimental cancer systems (Pettit et al., 2002).
Stimulation of Human Hematopoietic Progenitor Cells
Bryostatins are effective stimulators of human hematopoietic progenitor cells. They can directly stimulate bone marrow progenitor cells to form colonies in vitro and functionally activate neutrophils. These properties show that bryostatins can mimic the biological effects of multipotential granulocyte-macrophage colony-stimulating factor, indicating their potential in treating bone marrow failure states (May et al., 1987).
Role in the Treatment of Alzheimer’s Disease and Cancer
Bryostatin 1, with potential relevance to this compound, is in clinical trials for cancer and Alzheimer’s disease treatment. It demonstrates a unique mechanism of action by differentially positioning protein kinase C-ligand-membrane complexes in the membrane. This unique action mode suggests its potential as an effective agent in the design of more efficient protein kinase C analogs (Ryckbosch et al., 2017).
Therapeutic Efficacy in Acute Ischemic Stroke
Bryostatin has shown therapeutic efficacy in reducing brain injury and improving stroke outcome in aged rats. This efficacy in preclinical models of associative memory, Alzheimer’s disease, global ischemia, and traumatic brain injury suggests its potential in treating neurological disorders (Tan et al., 2013).
Propiedades
Fórmula molecular |
C41H60O17 |
|---|---|
Peso molecular |
824.9 g/mol |
Nombre IUPAC |
methyl (2Z)-2-[(1S,3S,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-12,25-diacetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-13-(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-5-ylidene]acetate |
InChI |
InChI=1S/C41H60O17/c1-22(42)32-19-29-15-26(16-35(47)52-9)37(54-24(3)44)41(50,58-29)38(4,5)11-10-28-12-25(14-34(46)51-8)13-31(55-28)21-40(49)39(6,7)33(53-23(2)43)20-30(57-40)17-27(45)18-36(48)56-32/h10-11,14,16,22,27-33,37,42,45,49-50H,12-13,15,17-21H2,1-9H3/b11-10+,25-14+,26-16+/t22-,27-,28+,29+,30-,31+,32-,33+,37+,40+,41-/m1/s1 |
Clave InChI |
FCYKUTUWVZTVAK-LCPCCJDFSA-N |
SMILES isomérico |
C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/[C@@H]([C@@](O2)(C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C)(C)C)O)(C)C)O)OC(=O)C)O |
SMILES canónico |
CC(C1CC2CC(=CC(=O)OC)C(C(O2)(C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C)(C)C)O)(C)C)O)OC(=O)C)O |
Sinónimos |
bryostatin 7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[8]annulen-3a-ol](/img/structure/B1247983.png)


